molecular formula C23H17ClFN3O3 B2803726 2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105236-96-1

2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No. B2803726
CAS RN: 1105236-96-1
M. Wt: 437.86
InChI Key: KFSCWPXEDCZYJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a quinazolinone core (a type of heterocyclic compound). It also has a methoxyphenyl group, a fluorobenzene group, and a chlorobenzene group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the various phenyl groups could influence its overall shape and properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The presence of the fluorine and chlorine atoms could make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could influence its reactivity, while the various phenyl groups could affect its solubility and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Fluoroquinolone-based Thiazolidinones : Compounds synthesized from a lead molecule involving fluoroquinolone structure have shown promising antifungal and antibacterial activities, highlighting the versatility of fluoro derivatives in combating microbial infections (Patel & Patel, 2010).

Novel Syntheses for Biological Evaluation

  • Quinazoline Derivatives for Antitumor Activities : Synthesis of 3-methylquinazolinone derivatives as EGFR inhibitors demonstrated enhanced antiproliferative activities against tumor cells, suggesting the potential for development as anti-cancer drugs (Zhang et al., 2021).
  • Hybrid Molecules for Antimicrobial Evaluation : Novel fluorine-containing compounds blending quinazolinone and 4-thiazolidinone structures have been identified for their noteworthy in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Imaging Applications

  • Sigma-2 Receptor Imaging : Fluorine-18 labeled benzamide analogues have been developed and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), contributing to the diagnosis and treatment monitoring of cancer (Tu et al., 2007).

Antibacterial Potency

  • Antibacterial Quinolones : Research into quinolones and their N-1 substituents has produced compounds with significant antibacterial activities, outperforming existing treatments against resistant strains, which underscores the importance of structural modifications for enhancing drug efficacy (Kuramoto et al., 2003).

properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-13-26-20-11-6-14(27-22(29)21-18(24)4-3-5-19(21)25)12-17(20)23(30)28(13)15-7-9-16(31-2)10-8-15/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCWPXEDCZYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

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